5-Ethyl-2-triethylsilylfuran
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Overview
Description
5-Ethyl-2-triethylsilylfuran is an organic compound with the molecular formula C12H22OSi. It is a derivative of furan, a heterocyclic aromatic compound, where the furan ring is substituted with an ethyl group at the 5-position and a triethylsilyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-triethylsilylfuran typically involves the introduction of the triethylsilyl group to the furan ring. One common method is through the reaction of 5-ethylfuran with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-triethylsilylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the triethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
5-Ethyl-2-triethylsilylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethyl-2-triethylsilylfuran involves its interaction with specific molecular targets and pathways. The triethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property can be exploited in drug design to improve the bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-Ethylfuran: Lacks the triethylsilyl group, making it less lipophilic.
2-Triethylsilylfuran: Lacks the ethyl group at the 5-position, affecting its reactivity and properties.
5-Methyl-2-triethylsilylfuran: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
5-Ethyl-2-triethylsilylfuran is unique due to the presence of both the ethyl and triethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H22OSi |
---|---|
Molecular Weight |
210.39 g/mol |
IUPAC Name |
triethyl-(5-ethylfuran-2-yl)silane |
InChI |
InChI=1S/C12H22OSi/c1-5-11-9-10-12(13-11)14(6-2,7-3)8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
DNYKCTLPXPIKDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)[Si](CC)(CC)CC |
Origin of Product |
United States |
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